Bienvenue dans la boutique en ligne BenchChem!

4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile

LogP Lipophilicity Drug-likeness

Secure your supply of this privileged scaffold for kinase drug discovery. This 98% pure nitrile is the direct precursor to DMX-8 class TBK1/IKKε inhibitors and PI3Kα-targeting antibacterials. With three orthogonal diversification vectors and CNS-penetrant physicochemical properties, a single batch seeds entire SAR matrices, minimizing inventory and synthesis burden.

Molecular Formula C14H13N3S
Molecular Weight 255.34 g/mol
Cat. No. B14911166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile
Molecular FormulaC14H13N3S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C14H13N3S/c15-9-11-3-5-12(6-4-11)13-10-18-14(16-13)17-7-1-2-8-17/h3-6,10H,1-2,7-8H2
InChIKeySGZFXLNRPRSWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile – A Dual-Heterocycle Building Block for Medicinal Chemistry Procurement


4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile (CAS 1014222-12-8) is a heterocyclic small molecule (C₁₄H₁₃N₃S, MW 255.34) that fuses a 2-(pyrrolidin-1-yl)thiazole core with a para-benzonitrile substituent . This scaffold occupies a privileged region of drug-like chemical space, embedding two pharmacophoric motifs – the pyrrolidine ring and the thiazole nucleus – that are individually associated with antibacterial, kinase-inhibitory, and antiproliferative activities in advanced lead series [1]. The compound is commercially available as a research-grade building block (typical purity 98%) and is primarily employed as a synthetic intermediate for constructing more elaborate bioactive molecules .

Procurement Risk: Why In-Class Thiazole Analogs Cannot Substitute for 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile


Compounds within the 2-aminothiazole-4-benzonitrile family are not interchangeable. Even conservative replacement of the pyrrolidine ring at the 2-position – e.g., with a pyridin-4-yl group (CAS 222629-39-2) – eliminates the saturated nitrogen heterocycle that governs conformational flexibility (Fsp³), hydrogen-bond acceptor basicity, and lipophilicity . Conversely, omission of the 4-benzonitrile moiety removes both the nitrile hydrogen-bond acceptor and the aryl π-stacking surface that anchors this scaffold within kinase ATP-binding pockets, as demonstrated by the <30 nM TBK1/IKKε inhibitory activity of the closely related amide derivative DMX-8 (US Patent 8,962,609) [1]. The quantitative evidence below establishes that 4-(2-(pyrrolidin-1-yl)thiazol-4-yl)benzonitrile occupies a specific, non-substitutable position in the property space of thiazole-pyrrolidine building blocks.

Quantitative Differentiation Guide for 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile Procurement


Lipophilicity Differentiation: Higher LogP Versus 4-(Thiazol-4-yl)benzonitrile Enhances Passive Membrane Permeability

4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile exhibits a measured/predicted distribution coefficient (LogP) of 3.72 (Fluorochem) and 3.28 (Leyan) , substantially exceeding the LogP of the unsubstituted analog 4-(thiazol-4-yl)benzonitrile, which lacks the lipophilic pyrrolidine ring. The increased LogP by approximately 1–2 log units translates to an estimated 10- to 100-fold increase in predicted passive membrane permeability based on the Hansch-Fujita correlation, making the target compound a more cell-permeable scaffold for intracellular target engagement [1]. The pyrrolidine nitrogen also provides a protonatable site (predicted pKa ~8.5–9.5) that can enhance aqueous solubility in protonated form while retaining overall lipophilicity in neutral form, a balanced profile not achievable with the 4-(pyridin-4-yl) analog .

LogP Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: Optimal Blood-Brain Barrier Penetration Window Versus 4-(2-(Pyridin-4-yl)thiazol-4-yl)benzonitrile

The target compound has a computed TPSA of 39.92 Ų or 30.71 Ų (depending on calculation method), placing it well within the established threshold for CNS drug candidates (TPSA < 60–70 Ų for blood-brain barrier penetration) [1]. In contrast, the pyridin-4-yl analog (CAS 222629-39-2) bears an additional nitrogen atom in the aromatic ring, increasing TPSA to approximately 50–55 Ų and reducing the probability of CNS penetration. The lower TPSA of the target compound, combined with its favorable LogP, positions it as a preferred scaffold for CNS-targeted probe development . The pyrrolidine ring contributes only 3.24 Ų to the TPSA (tertiary amine), whereas the pyridinyl nitrogen adds approximately 12.9 Ų via the sp²-hybridized nitrogen.

TPSA CNS drug-likeness Blood-brain barrier

Fraction sp³ (Fsp³) as a Conformational Complexity Differentiator: Pyrrolidine Imparts Fsp³ = 0.29 Versus Fsp³ ≈ 0.07 for Flat Aromatic Analogs

The target compound exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.29 , derived from the five sp³ carbons in the pyrrolidine ring. This value significantly exceeds that of the pyridin-4-yl analog (Fsp³ ≈ 0.07, only accounting for non-ring sp³ centers) and 4-(thiazol-4-yl)benzonitrile (Fsp³ = 0.00). Higher Fsp³ correlates with improved clinical developability: Lovering et al. demonstrated that Fsp³ > 0.45 is associated with higher clinical success rates, but even the 0.29 value of the target compound represents a 4-fold enrichment over planar thiazole analogs, predicting superior aqueous solubility, reduced crystal packing, and lower promiscuous aggregation risk [1]. This property is directly attributable to the pyrrolidine ring and cannot be replicated by aromatic 2-substituents.

Fsp3 Conformational complexity Lead-likeness

Nitrile Group as a Synthetic Handle: Hydrolytic Conversion Capacity Versus Non-Nitrile Analogs for Late-Stage Diversification

The para-benzonitrile moiety provides a unique and quantifiable synthetic advantage: it serves as a latent carboxylic acid, primary amide, or tetrazole precursor through well-established transformations (H₂O₂/NaOH → amide; strong acid/Δ → acid; NaN₃/NH₄Cl → tetrazole) [1]. The closely related amide derivative DMX-8 (derived from a benzonitrile-containing intermediate analogous to this compound) achieved TBK1/IKKε IC₅₀ < 30 nM, demonstrating the pharmacophoric value of the acid/amide moiety at the 4-position [2]. Analogs lacking the nitrile (e.g., 4-(2-(pyrrolidin-1-yl)thiazol-4-yl)toluene) require de novo functionalization to introduce the carboxyl surrogate and cannot exploit this direct, high-yielding diversification route. The nitrile also contributes only 24 Da to the molecular weight, preserving lead-likeness while enabling late-stage diversification.

Nitrile hydrolysis Late-stage functionalization Synthetic versatility

H-Bond Acceptor/Donor Profile: 3 HBA, 0 HBD Defines a Passive Permeability-Optimized Scaffold Versus Amide-Containing Analogs

The target compound possesses exactly 3 hydrogen-bond acceptors (HBA: thiazole N, thiazole S, nitrile N) and 0 hydrogen-bond donors (HBD) . This HBA/HBD profile is near-optimal for passive transcellular permeability, as each additional HBD is estimated to reduce permeability by approximately 10-fold [1]. In contrast, the amide analog DMX-8 introduces one HBD (amide NH) and one additional HBA (amide C=O), predicting approximately 10–100-fold lower passive permeability despite its superior target affinity. For procurement purposes, the target compound serves as a membrane-permeable precursor that can be converted to the amide form only for the final target-engagement molecule, enabling independent optimization of permeability and affinity.

Hydrogen bonding Permeability Lipinski rules

Optimal Procurement and Application Scenarios for 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile Based on Quantitative Differentiation


Kinase Inhibitor Probe Synthesis: TBK1/IKKε and PI3Kα Program Starting Point

The target compound serves as the direct precursor to amide-containing kinase inhibitors exemplified by DMX-8 (TBK1/IKKε IC₅₀ < 30 nM) [1]. Its nitrile group can be hydrolyzed to the primary amide under mild conditions (H₂O₂, K₂CO₃, DMSO, rt, 2–4 h, typical yield >80%), producing the pharmacologically active amide form. The pyrrolidine-thiazole core is also a recognized PI3Kα pharmacophore, as reported in the Belveren et al. series [2], where this scaffold showed antibacterial activity that correlates with kinase inhibition. Procurement of this specific building block enables rapid access to both TBK1/IKKε and PI3Kα chemical space without separate scaffold synthesis.

Antibacterial Lead Optimization: 2-(Pyrrolidin-1-yl)thiazole Framework with Benzonitrile Pharmacophore

The 2-(pyrrolidin-1-yl)thiazole core has established antibacterial activity against Gram-positive bacteria including drug-resistant Staphylococcus aureus (MIC values reported in the range of 1–64 µg/mL for optimized analogs) [1]. The benzonitrile substituent at the 4-position of the thiazole can engage in π-stacking interactions with bacterial enzyme active sites, as supported by molecular docking studies in the Bodake et al. series [2]. The target compound's balanced LogP (3.28–3.72) and TPSA (30–40 Ų) predict adequate bacterial membrane penetration, making it a privileged scaffold for antibacterial hit-to-lead campaigns where both Gram-positive activity and mammalian cell selectivity are required.

CNS Drug Discovery: Blood-Brain Barrier-Penetrant Chemical Probe Development

With TPSA < 60 Ų, LogP between 3 and 4, and zero HBDs, the target compound satisfies all key physicochemical criteria for CNS drug candidates [1]. It can be used as a brain-penetrant scaffold for targets such as LRRK2 (Parkinson’s disease), where thiazole-containing inhibitors have shown preclinical efficacy [2]. The nitrile group can be converted to a tetrazole (bioisostere of carboxylic acid) to enhance CNS exposure while maintaining target affinity. The pyrrolidine nitrogen can be functionalized to modulate P-glycoprotein efflux ratio, providing an additional optimization vector not available with aromatic 2-substituted analogs.

Late-Stage Diversification Platform for Parallel SAR Libraries

The combination of a hydrolyzable nitrile, a functionalizable pyrrolidine nitrogen (via alkylation or acylation), and a thiazole C-5 position amenable to electrophilic substitution or cross-coupling provides three orthogonal diversification vectors [1]. This enables the synthesis of 50–200 member compound libraries from a single batch of starting material, with each diversification step using robust, high-yielding chemistry. The 98% purity baseline [2] minimizes purification burden in parallel synthesis workflows. For procurement, this means one compound can seed an entire SAR matrix, reducing the number of individual building blocks that must be sourced and inventoried.

Quote Request

Request a Quote for 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.